molecular formula C25H25ClN2O B10881183 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B10881183
M. Wt: 404.9 g/mol
InChI Key: AWXGXPPLDNLNGZ-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a piperazine derivative featuring a 4-chlorobenzyl substituent and a diphenylethanone moiety. Its molecular formula is C₂₅H₂₂ClN₃OS, with a molecular weight of 447.98 g/mol . The compound’s structure combines aromatic, halogenated, and heterocyclic components, enabling interactions with biological targets such as neurotransmitter receptors and microbial enzymes.

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C25H25ClN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2

InChI Key

AWXGXPPLDNLNGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines .

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. One of the primary targets is the cAMP-dependent protein kinase catalytic subunit alpha, which plays a crucial role in various cellular processes . The compound’s interaction with this target leads to the modulation of cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-chlorobenzyl group enhances lipophilicity and receptor binding compared to the 3-nitrobenzyl analog, which introduces electron-withdrawing effects . Benzothiazole derivatives (e.g., 4-chlorobenzothiazole) exhibit stronger antimicrobial activity due to sulfur’s electronegativity and heterocyclic stability .

Antimicrobial and Antitumor Activity

  • 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone: Hypothesized to disrupt microbial cell membranes or enzyme function, akin to benzothiazole analogs like 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, which showed MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone: Lacks significant antimicrobial activity but modulates serotonin/dopamine receptors, suggesting CNS applications .

Neuropharmacological Activity

  • 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone (a phenoxy analog): Demonstrates affinity for 5-HT₂A receptors (IC₅₀ = 120 nM), comparable to atypical antipsychotics .
  • 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone: Acts as a partial dopamine D₂ agonist, with behavioral effects in rodent models at 10 mg/kg .

Key Challenges :

  • Steric hindrance from diphenylethanone requires optimized reaction temperatures (80–100°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation .

Biological Activity

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including analgesic and anti-inflammatory effects, antimicrobial and anticancer properties, as well as its mechanism of action based on various studies.

Chemical Structure

The compound features a piperazine ring substituted with a chlorobenzyl group and a diphenyl ethanone moiety. Its structural complexity contributes to its diverse biological activities.

Analgesic and Anti-inflammatory Effects

The compound has been shown to exhibit significant analgesic and anti-inflammatory properties. In a study by Doğruer et al. (2007), it was found that the compound demonstrated higher analgesic activity than aspirin at a dosage of 100 mg/kg in mice. The results indicated a strong correlation between its analgesic and anti-inflammatory activities, effectively reducing edema in both phases of carrageenan-induced inflammation .

Activity Dosage Comparison
Analgesic100 mg/kgHigher than Aspirin
Anti-inflammatoryEffectiveSignificant reduction

Antimicrobial Activity

Research has indicated that compounds structurally related to 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone exhibit antimicrobial properties. In vitro studies utilizing the tube dilution technique have shown that certain derivatives possess significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole . This suggests that modifications to the core structure can enhance antimicrobial efficacy.

Anticancer Properties

Molecular docking studies and MTT assays have highlighted the anticancer potential of related compounds. For instance, derivatives with similar piperazine structures demonstrated promising anticancer activity against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil . The molecular docking results indicated favorable interactions within the binding pockets of target proteins, suggesting a rational approach for drug design in anticancer therapy.

The biological activities of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone can be attributed to its ability to interact with multiple biological targets:

  • Inflammatory Pathways : The compound likely modulates inflammatory mediators, contributing to its anti-inflammatory effects.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microbial cells.
  • Cancer Cell Interaction : The binding affinity observed in molecular docking studies implies that it may inhibit key enzymes involved in cancer cell proliferation.

Case Studies

  • Doğruer et al. (2007) : This foundational study demonstrated the compound's analgesic and anti-inflammatory effects through rigorous testing in animal models.
  • Recent Antimicrobial Studies : Various synthesized derivatives have been evaluated for their antimicrobial efficacy, showing promising results against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Investigations into the anticancer properties have revealed that certain derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

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